Methyl 4-bromo-3-methylpicolinate
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Overview
Description
Methyl 4-bromo-3-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 3-methylpicolinic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under reflux conditions.
Major Products:
Substitution: Formation of 4-substituted derivatives such as 4-amino-3-methylpicolinate.
Oxidation: Conversion to 4-bromo-3-methylpicolinic acid.
Reduction: Formation of 4-bromo-3-methylpicolinyl alcohol.
Scientific Research Applications
Methyl 4-bromo-3-methylpicolinate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-methylpicolinate involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The pathways involved often include nucleophilic substitution and ester hydrolysis, leading to the formation of active metabolites .
Comparison with Similar Compounds
Methyl 4-bromopicolinate: Similar structure but lacks the methyl group at the 3-position.
Methyl 3-bromopicolinate: Bromine atom at the 3-position instead of the 4-position.
Methyl 4-chloro-3-methylpicolinate: Chlorine atom instead of bromine at the 4-position.
Uniqueness: Methyl 4-bromo-3-methylpicolinate is unique due to the presence of both a bromine atom and a methyl group on the picolinic acid scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-bromo-3-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKFMCPXAPWMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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